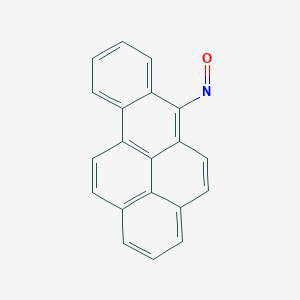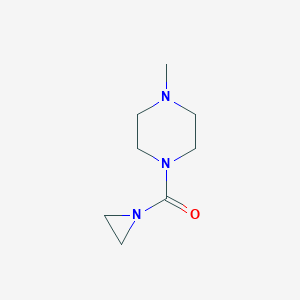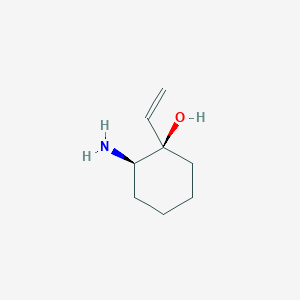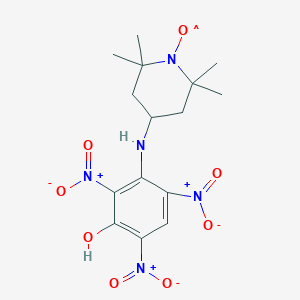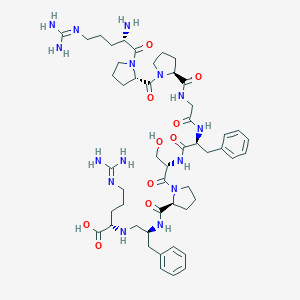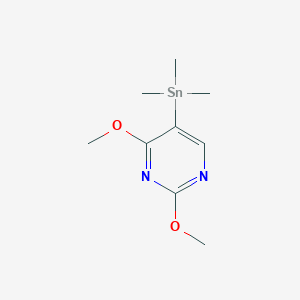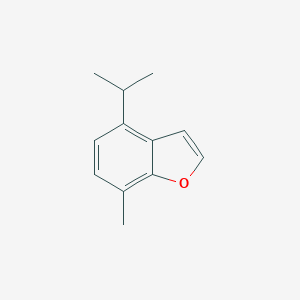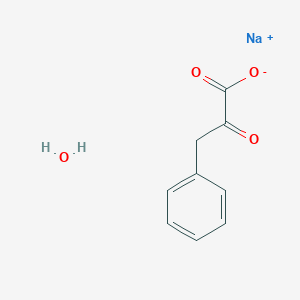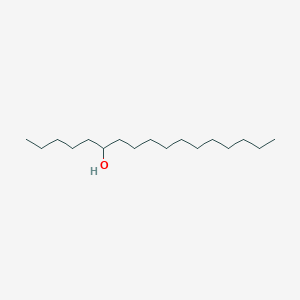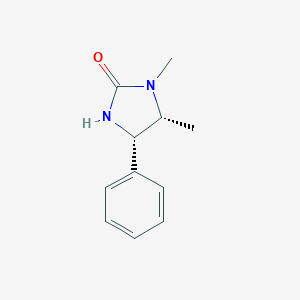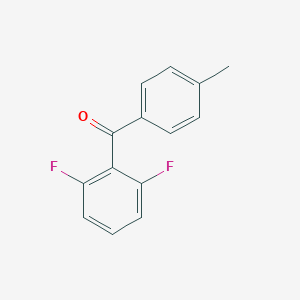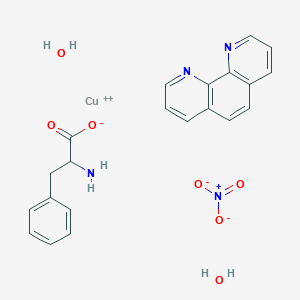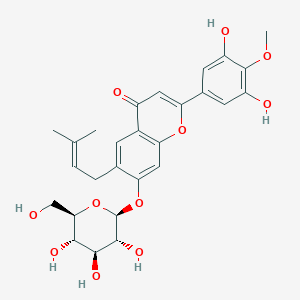![molecular formula C21H19NO6 B039462 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one CAS No. 116103-62-9](/img/structure/B39462.png)
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one, also known as TMA-2, is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is a potent psychoactive compound that has been found to have various biochemical and physiological effects on the human body.
Mécanisme D'action
The exact mechanism of action of 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one is not fully understood, but it is believed to act on the serotonin receptors in the brain. It has been found to have a high affinity for the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of psychedelic drugs. 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has also been found to have some affinity for other serotonin receptors, such as 5-HT2C and 5-HT1A.
Effets Biochimiques Et Physiologiques
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation and reward processing. 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and altered perception of time and space.
Avantages Et Limitations Des Expériences En Laboratoire
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has several advantages for use in laboratory experiments. It is a potent psychedelic compound that can be used to study the mechanisms of action of psychedelic drugs. It has a well-established synthesis method and is relatively easy to obtain. However, 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one also has some limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It also has potential safety concerns, as it can cause adverse effects on the cardiovascular system.
Orientations Futures
There are several future directions for research on 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one. One area of interest is the potential therapeutic applications of psychedelic drugs, including 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one. It has been suggested that these compounds may have a role in the treatment of various psychiatric disorders, such as depression and anxiety. Another area of interest is the development of new psychedelic compounds based on the structure of 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one. These compounds may have improved therapeutic properties and fewer adverse effects.
Conclusion:
In conclusion, 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one is a potent psychedelic compound that has been extensively studied for its biochemical and physiological effects. It has a well-established synthesis method and has been used in research to explore the mechanisms of action of psychedelic drugs. 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has potential therapeutic applications, but also has some limitations and safety concerns. Further research is needed to fully understand the potential of 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one and other psychedelic compounds for therapeutic use.
Méthodes De Synthèse
The synthesis of 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to produce 2,5-dimethoxy-beta-nitrostyrene. The nitrostyrene is then reduced to 2,5-dimethoxyphenethylamine using a reducing agent such as sodium borohydride. Finally, the amine is acetylated using acetic anhydride to produce 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one. The synthesis method has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has been extensively studied for its psychoactive properties and has been found to have a wide range of effects on the human body. It has been used in research to explore the mechanisms of action of psychedelic drugs and their potential therapeutic applications. 4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one has also been used in studies on the structure-activity relationship of phenethylamines and their effects on the central nervous system.
Propriétés
Numéro CAS |
116103-62-9 |
|---|---|
Nom du produit |
4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one |
Formule moléculaire |
C21H19NO6 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
4,5,16,17-tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one |
InChI |
InChI=1S/C21H19NO6/c1-24-13-8-11-12(9-14(13)25-2)19-18-16-10(5-6-22(18)21(23)28-19)7-15(26-3)20(27-4)17(11)16/h7-9H,5-6H2,1-4H3 |
Clé InChI |
BKQMUMRIEUQANP-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C3C(=C1)CCN4C3=C(C5=CC(=C(C=C52)OC)OC)OC4=O)OC |
SMILES canonique |
COC1=C(C2=C3C(=C1)CCN4C3=C(C5=CC(=C(C=C52)OC)OC)OC4=O)OC |
Synonymes |
2H-Dibenz[de,g]oxazolo[5,4,3-ij]quinolin-2-one, 4,5-dihydro-7,8,10,11-tetramethoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



